Glycyl-l-asparagine
Overview
Description
Asparagine is an α-amino acid that is used in the biosynthesis of proteins. It contains an α-amino group, an α-carboxylic acid group, and a side chain carboxamide, classifying it as a polar, aliphatic amino acid. Asparagine is non-essential in humans, meaning the body can synthesize it. It was first isolated in 1806 from asparagus juice, which is abundant in asparagine, hence the name .
Scientific Research Applications
Asparagine has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various compounds.
Biology: Plays a crucial role in protein biosynthesis and nitrogen metabolism.
Industry: Utilized in food processing to reduce acrylamide formation during cooking.
Mechanism of Action
Target of Action
Glycyl-l-asparagine is a dipeptide composed of two amino acids: glycine and asparagine . The primary targets of this compound are enzymes involved in asparagine metabolism, such as asparagine synthase (ASNS) and asparaginase (ASNase) . ASNS catalyzes the synthesis of asparagine from aspartate, while ASNase hydrolyzes asparagine to aspartate .
Mode of Action
It is known that asparagine, one of the components of this compound, plays a crucial role in the metabolism of toxic ammonia in the body through the action of asparagine synthase . This enzyme attaches ammonia to aspartic acid in an amidation reaction . Asparagine is also used as a structural component in many proteins .
Biochemical Pathways
Asparagine, a component of this compound, is involved in several biochemical pathways. It is a part of the asparagine-linked protein glycosylation process, a prevalent protein modification reaction in eukaryotic systems . This process involves the co-translational transfer of a pre-assembled tetradecasaccharide from a dolichyl-pyrophosphate donor to the asparagine side chain of nascent proteins at the endoplasmic reticulum (ER) membrane .
Pharmacokinetics
It is known that l-asparaginase, an enzyme that interacts with asparagine, has a short in vivo half-life, requiring frequent dosing schedules . The development of PEGylated versions of this enzyme has shown significantly improved half-life in vivo .
Result of Action
The result of this compound’s action is likely related to its role in asparagine metabolism. Asparagine is critical for the production of the body’s proteins, enzymes, and muscle tissue . Therefore, the action of this compound could potentially influence these processes.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the formation of nickel complexes with dipeptides, including this compound, has been studied in aqueous solutions at different ionic strengths and temperatures . .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Glycyl-L-asparagine, like other dipeptides, participates in various biochemical reactions. It interacts with enzymes such as L-asparaginase, which catalyzes the degradation of asparagine, an essential amino acid for leukemic cells, into ammonia and aspartate . This interaction plays a crucial role in inhibiting protein biosynthesis in lymphoblasts .
Cellular Effects
Asparagine, a component of this compound, has been reported to play a vital role in the development of cancer cells . Asparagine maintains cell life activities like glutamine, and also seemingly plays a more significant role compared to glutamine because the overconsumption of intracellular asparagine can influence cellular proliferation and induce cell apoptosis, even under glutamine-rich conditions .
Molecular Mechanism
The L-asparaginase enzyme, which interacts with this compound, utilizes a side chain of threonine as the primary nucleophile . This unique hydrolase activity is part of the mechanism by which L-asparaginase exerts its effects at the molecular level .
Temporal Effects in Laboratory Settings
L-asparaginase, an enzyme that interacts with this compound, has been used in various laboratory settings and its effects have been studied extensively .
Metabolic Pathways
This compound is involved in the metabolic pathways of protein digestion and amino acid degradation . Asparagine, a component of this compound, is produced in several organs and is widely used for the production of other nutrients such as glucose, proteins, lipids, and nucleotides .
Subcellular Localization
For instance, yeast contains two L-asparaginase isoenzymes: cytoplasmic L-asparaginase I, and cell wall L-asparaginase II .
Preparation Methods
Synthetic Routes and Reaction Conditions: Asparagine can be synthesized through various methods, including chemical synthesis, extraction from plants, and biosynthesis. Chemical synthesis involves the amidation of aspartic acid with ammonia. This reaction can be catalyzed by asparagine synthetase, an enzyme that facilitates the attachment of ammonia to aspartic acid .
Industrial Production Methods: Industrial production of asparagine often relies on biocatalysis due to its efficiency and lower environmental impact. In this method, asparagine synthetase is used to catalyze the reaction, and ATP regeneration systems are employed to enhance yield. This process can achieve high yields of asparagine with relatively low energy consumption and minimal pollution .
Chemical Reactions Analysis
Types of Reactions: Asparagine undergoes various chemical reactions, including hydrolysis, amidation, and enzymatic degradation. One of the most notable reactions is its hydrolysis by the enzyme asparaginase, which converts asparagine into aspartic acid and ammonia .
Common Reagents and Conditions:
Hydrolysis: Catalyzed by asparaginase, typically under physiological conditions.
Amidation: Involves the use of asparagine synthetase and ATP, with aspartic acid as the substrate.
Major Products:
Hydrolysis: Aspartic acid and ammonia.
Amidation: Asparagine from aspartic acid and ammonia.
Comparison with Similar Compounds
Aspartic Acid: Structurally similar to asparagine but lacks the amide group.
Glutamine: Another amino acid with a similar amide side chain but with a longer carbon chain.
Uniqueness: Asparagine is unique due to its role in nitrogen metabolism and its ability to form hydrogen bonds, which contribute to protein stability. Unlike aspartic acid, asparagine can participate in the formation of N-linked glycoproteins, which are essential for various cellular functions .
Properties
IUPAC Name |
(2S)-2,4-diamino-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O3/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H2,6,7)(H,8,9)/t2-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCXYFEDJOCDNAF-REOHCLBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O3 | |
Record name | asparagine | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Asparagine | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
28088-48-4 | |
Record name | L-Asparagine, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28088-48-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID10883220 | |
Record name | L-Asparagine | |
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Molecular Weight |
132.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White hygroscopic powder; [Alfa Aesar MSDS], Solid | |
Record name | Asparagine | |
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Solubility |
Practically insoluble in methanol, ethanol, ether, benzene. Soluble in acids and alkalies, In water, 2.94X10+4 mg/L at 25 °C, 29.4 mg/mL | |
Record name | Asparagine | |
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Record name | L-Asparagine | |
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Density |
1.543 g/cu cm at 15/4 °C | |
Record name | ASPARAGINE | |
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Vapor Pressure |
0.00000005 [mmHg] | |
Record name | Asparagine | |
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Mechanism of Action |
Asparagine, a non-essential amino acid is important in the metabolism of toxic ammonia in the body through the action of asparagine synthase which attaches ammonia to aspartic acid in an amidation reaction. Asparagine is also used as a structural component in many proteins., Iron absorption in rats was evaluated with concurrent administration of each of 10 amino acid solutions and ascorbic acid. Asparagine, glycine, serine and ascorbic acid caused a statistically significant increase in iron absorption, with greatest effects for asparagine and glycine. No correlations were found between absorption increases and stability constants of the amino acid-iron complex. | |
Record name | Asparagine | |
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Color/Form |
Orthorhombic bisphenoidal crystals | |
CAS No. |
70-47-3, 5794-13-8 | |
Record name | (-)-Asparagine | |
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Source | Human Metabolome Database (HMDB) | |
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Melting Point |
234-235 °C, 234 - 235 °C | |
Record name | Asparagine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00174 | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7425 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | L-Asparagine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000168 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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